molecular formula C16H19BrClNO2 B1588769 5-Bromo-6-chloro-3-indolyl caprylate CAS No. 209347-94-4

5-Bromo-6-chloro-3-indolyl caprylate

Cat. No.: B1588769
CAS No.: 209347-94-4
M. Wt: 372.7 g/mol
InChI Key: HODNRFUPDHGKHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-chloro-3-indolyl caprylate: is a chromogenic substrate commonly used in biochemical assays. It is known for its ability to detect esterase activity, producing a magenta color upon enzymatic cleavage . This compound is particularly useful in histochemical applications and various research fields due to its distinct colorimetric properties.

Mechanism of Action

Target of Action

The primary target of the compound 5-Bromo-6-chloro-3-indolyl caprylate is the enzyme esterase . Esterases are enzymes that catalyze the cleavage of ester bonds, which are common in biological systems. They play a crucial role in various biological processes, including the metabolism of lipids and proteins.

Mode of Action

This compound interacts with its target, esterase, by serving as a substrate for the enzyme . The esterase cleaves the ester bond in the compound, leading to a change in the compound’s structure .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the detection of esterase activity . When the compound is cleaved by esterase, it produces a chromogenic product, which can be detected and measured . This allows for the quantification of esterase activity in the sample, which can be useful in various research and diagnostic applications.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of the esterase enzyme and thus the compound’s efficacy as a substrate. Additionally, temperature can impact the stability of the compound and the rate of the enzymatic reaction. It is also important to note that the compound should be stored at low temperatures (below -15°C) and protected from light to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-chloro-3-indolyl caprylate typically involves the esterification of 5-Bromo-6-chloro-3-indolyl with caprylic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the ester bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the product. The compound is usually produced in bulk and prepackaged for various research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-chloro-3-indolyl caprylate primarily undergoes hydrolysis reactions catalyzed by esterases. This hydrolysis results in the cleavage of the ester bond, releasing 5-Bromo-6-chloro-3-indolyl and caprylic acid .

Common Reagents and Conditions:

Major Products: The major product of the hydrolysis reaction is 5-Bromo-6-chloro-3-indolyl, which further undergoes oxidation to form an insoluble magenta compound .

Comparison with Similar Compounds

  • 5-Bromo-4-chloro-3-indolyl β-D-glucopyranoside
  • 5-Bromo-4-chloro-3-indolyl octanoate
  • 5-Bromo-4-chloro-3-indolyl butyrate
  • 5-Bromo-6-chloro-3-indolyl β-D-glucuronide cyclohexylammonium salt
  • 5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside
  • 6-Chloro-3-indolyl α-D-galactopyranoside

Uniqueness: 5-Bromo-6-chloro-3-indolyl caprylate is unique due to its specific ester bond, which makes it a suitable substrate for detecting esterase activity. Its ability to produce a distinct magenta color upon cleavage sets it apart from other similar compounds that may produce different colors or require different enzymatic activities .

Properties

IUPAC Name

(5-bromo-6-chloro-1H-indol-3-yl) octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrClNO2/c1-2-3-4-5-6-7-16(20)21-15-10-19-14-9-13(18)12(17)8-11(14)15/h8-10,19H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODNRFUPDHGKHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OC1=CNC2=CC(=C(C=C21)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433264
Record name 5-Bromo-6-chloro-3-indolyl caprylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209347-94-4
Record name 5-Bromo-6-chloro-3-indolyl caprylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-6-chloro-3-indolyl caprylate
Reactant of Route 2
Reactant of Route 2
5-Bromo-6-chloro-3-indolyl caprylate
Reactant of Route 3
Reactant of Route 3
5-Bromo-6-chloro-3-indolyl caprylate
Reactant of Route 4
5-Bromo-6-chloro-3-indolyl caprylate
Reactant of Route 5
5-Bromo-6-chloro-3-indolyl caprylate
Reactant of Route 6
Reactant of Route 6
5-Bromo-6-chloro-3-indolyl caprylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.